1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a diarylurea derivative that acts as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family []. It belongs to a class of compounds that exhibit promising anti-cancer activity, particularly against cancers with dysregulated FGFR signaling pathways.
The synthesis of 1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea and its analogs involves a multi-step process with structure-activity relationship optimization. While the provided papers do not explicitly detail the synthesis of this specific compound, they suggest a general approach based on the synthesis of similar diarylurea derivatives [, ]. The synthesis likely involves:
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea functions as a potent and selective inhibitor of FGFR tyrosine kinases []. While specific mechanistic details are not provided, it is likely that this compound binds to the ATP-binding site of FGFR, competing with ATP and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts FGFR-mediated signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, survival, and angiogenesis.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7